![molecular formula C32H28N6O8 B12082712 2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Bisnafide undergoes various chemical reactions, including:
Oxidation: Bisnafide can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.
Reduction: Reduction reactions involving bisnafide are less common but can be achieved using appropriate reducing agents.
Substitution: Bisnafide can undergo substitution reactions, particularly involving its naphthalimide moiety.
Common reagents used in these reactions include high-purity acetonitrile and DMSO . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bisnafide has several scientific research applications, including:
Mechanism of Action
Bisnafide exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets of bisnafide include DNA and topoisomerase II, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
Bisnafide is part of the bis-naphthalimide family, which includes other compounds such as elinafide and bisBFI . These compounds share similar mechanisms of action as DNA intercalators and topoisomerase II inhibitors. bisnafide is unique in its specific structure and clinical trial history .
Similar compounds include:
Elinafide: Another bis-naphthalimide derivative with similar anticancer properties.
BisBFI: A bis-naphthalimide compound with potential anticancer applications.
MCI3335: A bis-naphthalimide derivative investigated for its DNA-binding properties.
Bisnafide’s uniqueness lies in its specific chemical structure and its development history as a potential anticancer agent by Bristol-Myers Squibb .
Properties
Molecular Formula |
C32H28N6O8 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
5-nitro-2-[1-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3 |
InChI Key |
PXBZKHOQHTVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


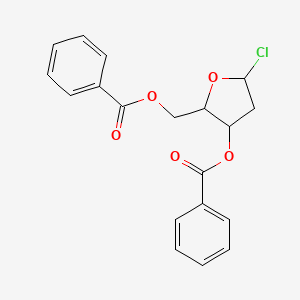
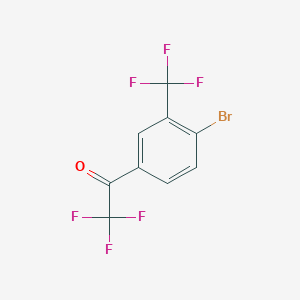
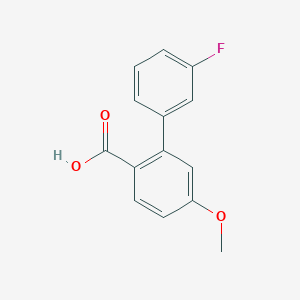


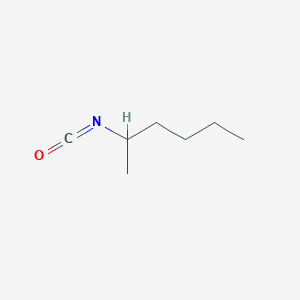

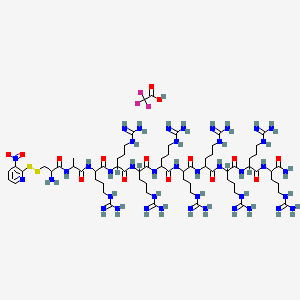

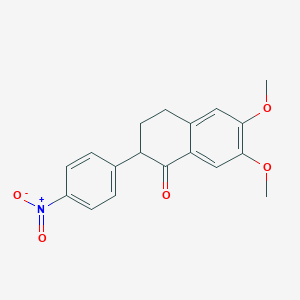
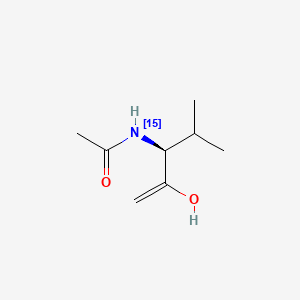
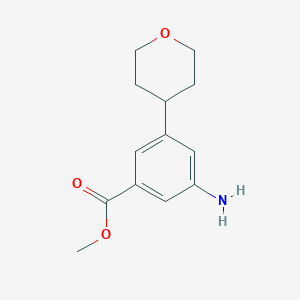
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

